3-Amino-4-(4-methylphenyl)butyric acid
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Overview
Description
3-Amino-4-(4-methylphenyl)butyric acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of butyric acid, featuring an amino group and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methylphenyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with nitromethane to form 4-methyl-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-methylphenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromination using N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 3-amino-4-(4-methylphenyl)butanol.
Substitution: Formation of brominated derivatives at the aromatic ring.
Scientific Research Applications
3-Amino-4-(4-methylphenyl)butyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methylphenyl)butyric acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing signaling pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methylphenyl)propionic acid
- 4-Amino-3-methylphenylacetic acid
- 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid
Uniqueness
3-Amino-4-(4-methylphenyl)butyric acid is unique due to its specific substitution pattern on the aromatic ring and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-amino-4-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
OCNPVFDANAYUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)N |
Origin of Product |
United States |
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